5-(neo-Pentyl)hydantoin 5-(neo-Pentyl)hydantoin
Brand Name: Vulcanchem
CAS No.: 110072-96-3
VCID: VC20763550
InChI: InChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12)
SMILES: CCC(CC)C1C(=O)NC(=O)N1
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

5-(neo-Pentyl)hydantoin

CAS No.: 110072-96-3

Cat. No.: VC20763550

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

5-(neo-Pentyl)hydantoin - 110072-96-3

CAS No. 110072-96-3
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name 5-pentan-3-ylimidazolidine-2,4-dione
Standard InChI InChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12)
Standard InChI Key VZJBLSZIXFZMPD-UHFFFAOYSA-N
SMILES CCC(CC)C1C(=O)NC(=O)N1
Canonical SMILES CCC(CC)C1C(=O)NC(=O)N1

5-(neo-Pentyl)hydantoin (CAS 110072-96-3) is a hydantoin derivative characterized by a five-membered imidazolidinedione ring substituted with a neo-pentyl group at the 5-position. This compound belongs to a class of heterocyclic organic molecules with diverse applications in medicinal chemistry and organic synthesis . Below is a comprehensive analysis of its chemical properties, synthesis, and potential applications.

Synthesis and Preparation

The synthesis of 5-(neo-Pentyl)hydantoin involves a one-pot addition/cyclization strategy:

  • Urea Formation: Reacting a neo-pentyl isocyanate with an aspartic ester derivative (e.g., N-iso-pentyl aspartic ester) in dichloromethane at 0°C.

  • Cyclization: Treating the intermediate with a base (e.g., NaOH or triethylamine) to induce ring closure, yielding the hydantoin core .

Reaction conditions:

StepReagents/ConditionsTimeYield
1DCM, 0°C1 h>80%
21.0 M NaOH or TEA5 min85–90%

This method ensures regiocontrol and high purity, critical for pharmaceutical intermediates .

Physical and Chemical Properties

Melting point: 178–180°C
LogP: 0.55 (indicating moderate hydrophobicity)
Polar surface area (PSA): 65.18 Ų, suggesting moderate hydrogen-bonding capacity .

Computational data:

  • Exact mass: 170.106 g/mol .

  • Topological polar surface area: 65.2 Ų .

DerivativeTargetIC₅₀/Kᵢ
5,5-DimethylhydantoinPAD2/PAD430–47 μM
BenzylidenehydantoinADAMTS-4/ADAMTS-54 nM (dual inhibition)
SupplierQuantityPrice (USD)
TRC10 g$790
Medical Isotopes, Inc.1 g$830
CymitQuimica1 g$212

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